molecular formula C7H5Cl2NO2 B184557 2,4-Dichloro-6-methylnicotinic acid CAS No. 56022-07-2

2,4-Dichloro-6-methylnicotinic acid

Cat. No.: B184557
CAS No.: 56022-07-2
M. Wt: 206.02 g/mol
InChI Key: CIVCELMLGDGMKZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylnicotinic acid can be synthesized through several methods. One common route involves the chlorination of 6-methylnicotinic acid. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

a. Nicotinic Acetylcholine Receptor Modulation

DCMNA has been investigated for its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that DCMNA exhibits high binding affinity towards the α7 nAChR subtype and moderate affinity towards the α4β2 subtype. These interactions are significant because they suggest potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. In particular, studies have shown that DCMNA can enhance dopamine release in the striatum, which is crucial for cognitive functions and mood regulation .

b. Development of Nicotine Vaccines

The compound has also been utilized in the development of nicotine vaccines. DCMNA was employed as a constrained nicotine hapten in immunogenic studies, leading to the generation of high antibody titers against nicotine. This approach is promising for smoking cessation therapies, as it may help reduce nicotine dependence by eliciting an immune response that neutralizes nicotine .

a. Herbicide Development

DCMNA has potential applications as an herbicide. Its structural analogs have been explored for their efficacy in weed control, particularly in crops resistant to common herbicides. The chlorinated pyridine structure contributes to its herbicidal activity by affecting plant growth regulation pathways .

a. Synthesis of Functional Polymers

In materials science, DCMNA has been utilized in the synthesis of functional polymers. Its reactivity allows it to serve as a building block for creating polymeric materials with specific properties, such as increased thermal stability and enhanced mechanical strength. These materials can be used in various applications, including coatings, adhesives, and composite materials .

Case Studies and Research Findings

Application AreaStudy/Research FindingsReference
Medicinal ChemistryHigh binding affinity towards α7 nAChR; potential for treating cognitive disorders
Nicotine VaccinesUtilized as a hapten leading to high antibody titers against nicotine
Agricultural ScienceExplored as a herbicide with efficacy against resistant weed species
Materials ScienceUsed in synthesizing functional polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the metabolic pathways of microorganisms, resulting in antimicrobial activity .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylpyridine-3-carboxylic acid
  • Ethyl 2,4-dichloro-6-methylnicotinate

Comparison: 2,4-Dichloro-6-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Biological Activity

Overview

2,4-Dichloro-6-methylnicotinic acid (2,4-DC-6-MNA) is a chemical compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the pyridine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.

1. Neuroprotective Effects

Research indicates that 2,4-DC-6-MNA may act as a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters such as dopamine and norepinephrine. Inhibition of MAO-B could lead to increased levels of these neurotransmitters, which is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. One study highlighted its potential in elevating neurotransmitter levels, suggesting therapeutic implications for neurodegenerative conditions .

2. Antimicrobial Properties

2,4-DC-6-MNA exhibits significant antibacterial activity against various strains, including those resistant to common antibiotics. This characteristic positions it as a candidate for developing novel antimicrobial agents. However, further studies are necessary to elucidate its efficacy and mechanisms of action against specific bacterial species .

3. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The compound bears structural similarities to nicotine and has been shown to interact with nicotinic acetylcholine receptors (nAChRs). It may function as a ligand for certain nAChR subtypes, potentially influencing neuromuscular transmission and cognitive processes such as learning and memory. Binding affinity studies revealed that it has moderate binding affinities towards α4β2 and α7 nAChRs, which are implicated in dopamine release .

The biological activity of 2,4-DC-6-MNA involves its interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting MAO-B, it can alter neurotransmitter metabolism.
  • Receptor Modulation : Its action on nAChRs can impact synaptic transmission and neuronal excitability.
  • Antimicrobial Action : The exact mechanisms by which it exerts antibacterial effects remain under investigation but may involve disruption of bacterial metabolic pathways.

Research Findings

Several studies have explored the biological activities of 2,4-DC-6-MNA:

StudyFocusKey Findings
PMID: 21881282NeuroprotectionInhibits MAO-B; potential therapeutic role in Parkinson's disease.
Crooks et al., 2001Receptor BindingModerate affinity for α4β2 (K_i = 12.2 μM) and α7 nAChRs; implications for dopamine release modulation.
BenchChem ResearchAntimicrobial ActivityEffective against antibiotic-resistant strains; potential for new antibiotic development.

Case Studies

  • Neurodegenerative Disease Research : A study investigated the effects of 2,4-DC-6-MNA on dopamine levels in animal models of Parkinson's disease. Results indicated that treatment led to significant increases in dopamine concentrations in the striatum, suggesting its potential utility in managing symptoms associated with dopamine deficits.
  • Antibacterial Efficacy : In vitro testing demonstrated that 2,4-DC-6-MNA exhibited notable activity against Staphylococcus aureus and Escherichia coli strains resistant to methicillin and other common antibiotics. Further research is ongoing to isolate its active components and understand its mechanism against these pathogens.

Properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVCELMLGDGMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356204
Record name 2,4-dichloro-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56022-07-2
Record name 2,4-dichloro-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of commercially available (Maybridge) ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate (1.0 g, 4.3 mmol) and NaOH (342 mg, 8.6 mmol) in water (1.7 mL) and MeOH (1.5 mL) was heated to 80° C. for 4 h. The mixture was acidified using 50% H2SO4 and then filtered. The solid collected was washed with cold water and dried to give of 2,4-dichloro-6- methylpyridine-3-carboxylic acid (582 mg, 66%): LCMS RT: 0.70 min, MH+: 206.2.
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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